molecular formula C7H12FN3 B11738258 {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine

Cat. No.: B11738258
M. Wt: 157.19 g/mol
InChI Key: VLVWNRSDZHJUFM-UHFFFAOYSA-N
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Description

{[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine is a pyrazole-derived compound characterized by a 2-fluoroethyl substituent at the pyrazole ring’s 1-position and a methylamine group at the 3-position. Its molecular formula is C₈H₁₃FN₃, with a molecular weight of 170.21 g/mol. The fluorine atom on the ethyl chain enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications .

Properties

Molecular Formula

C7H12FN3

Molecular Weight

157.19 g/mol

IUPAC Name

1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-methylmethanamine

InChI

InChI=1S/C7H12FN3/c1-9-6-7-2-4-11(10-7)5-3-8/h2,4,9H,3,5-6H2,1H3

InChI Key

VLVWNRSDZHJUFM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NN(C=C1)CCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Attachment of the Methylamine Group: The final step involves the alkylation of the pyrazole ring with methylamine under controlled conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Halides, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions include hydroxylated pyrazoles, reduced amines, and various substituted pyrazole derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a lead compound for the development of new drugs targeting specific biological pathways, such as anti-inflammatory, anti-cancer, and anti-microbial agents.

Industry

In the industrial sector, this compound can be utilized in the development of agrochemicals, dyes, and polymers. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group and the pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methylamine group can also participate in ionic interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.
  • 2-Fluoroethyl group : Introduces electronegativity and influences binding interactions.

Synthesis :
The compound is synthesized via multi-step reactions, including nucleophilic substitution to introduce the fluoroethyl group and reductive amination to attach the methylamine moiety. Industrial-scale production may employ continuous flow chemistry for efficiency .

Biological Activity: Pyrazole derivatives are known for anticancer, anti-inflammatory, and antimicrobial properties. Preliminary studies suggest this compound induces apoptosis and cell cycle arrest in cancer cells, though specific targets remain under investigation .

Structural Analogs and Substituent Effects

The biological and chemical properties of pyrazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Key Properties Biological Activity
{[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine 2-Fluoroethyl, methylamine C₈H₁₃FN₃ High lipophilicity, metabolic stability Anticancer (apoptosis induction)
{[1-(2-Chloroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine 2-Chloroethyl, methylamine C₈H₁₃ClN₃ Lower metabolic stability vs. fluoro analog Moderate anticancer activity
{[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine 2,2-Difluoroethyl, methylamine C₇H₁₁F₂N₃ Enhanced solubility and target affinity Potent enzyme inhibition
{[1-(2-Methoxyethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine 2-Methoxyethyl, methylamine C₉H₁₇N₃O Increased polarity, reduced bioavailability Anti-inflammatory
{[1-(3-Methylcyclohexyl)-1H-pyrazol-3-yl]methyl}(methyl)amine Bulky cyclohexyl group C₁₂H₂₁N₃ Steric hindrance limits target access Limited activity

Impact of Halogen Substitution

  • Fluoro vs. Chloro/Bromo : Fluorine’s small atomic radius and high electronegativity improve binding to hydrophobic enzyme pockets (e.g., kinases) compared to bulkier chloro/bromo analogs. This increases potency and selectivity .
  • Difluoroethyl Groups : The 2,2-difluoroethyl variant (C₇H₁₁F₂N₃) exhibits superior solubility and hydrogen-bonding capacity, enhancing interactions with polar residues in biological targets .

Role of Amine Substituents

  • Methylamine vs. Aromatic Amines : Methylamine’s simplicity reduces steric hindrance, enabling easier penetration into cells. In contrast, analogs with benzyl or methoxyphenyl groups (e.g., [(2-methoxyphenyl)methyl]amine) show enhanced receptor affinity but poorer pharmacokinetics .

Biological Activity

The compound {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structural formula of This compound can be represented as follows:

C8H10FN3\text{C}_8\text{H}_{10}\text{FN}_3

This compound features a pyrazole ring substituted with a fluoroethyl group and a methyl amine moiety. The presence of the fluorine atom is significant as it can enhance lipophilicity and metabolic stability, potentially impacting the compound's pharmacological properties.

The biological activity of This compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that pyrazole derivatives can inhibit specific kinases involved in inflammatory pathways, such as p38 MAPK, which plays a crucial role in cytokine production and cellular stress responses .

Pharmacological Effects

The following table summarizes the key biological activities associated with pyrazole derivatives, including This compound :

Biological Activity Description References
Antimicrobial Exhibits activity against various bacterial strains, including MRSA and E. coli.
Anticancer Inhibits proliferation in cancer cell lines (e.g., HepG2, HeLa) with selective toxicity.
Anti-inflammatory Inhibits TNF-alpha release and related inflammatory markers.
Antioxidant Shows potential in reducing oxidative stress through various assays.

Case Studies

  • Antimicrobial Activity : A study demonstrated that pyrazole derivatives, including compounds similar to This compound , exhibited sub-micromolar activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) when tested in vitro .
  • Anticancer Properties : Another investigation revealed that certain pyrazole derivatives led to significant growth inhibition in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The mechanism involved cell cycle arrest at the G2/M phase, indicating a pro-apoptotic effect .
  • Inflammation Modulation : Research has shown that compounds with similar structures effectively inhibited the release of pro-inflammatory cytokines like TNF-alpha in cellular models, suggesting their potential use in treating autoimmune diseases .

Synthetic Routes

The synthesis of This compound typically involves several steps starting from commercially available precursors. Common methodologies include:

  • Formation of the pyrazole ring via cyclization reactions.
  • Introduction of the fluoroethyl group through nucleophilic substitution.
  • Attachment of the methyl amine moiety via reductive amination or similar coupling reactions.

Research Applications

This compound serves multiple purposes in scientific research:

  • Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting inflammation and cancer.
  • Biochemical Assays : Investigating enzyme interactions and metabolic pathways.
  • Material Science : Exploring applications in developing new materials with unique properties.

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